4-Chloro-3-fluoro-2-formylphenylboronic acid
Overview
Description
“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a chemical compound with the CAS Number: 1451392-90-7 . It has a molecular weight of 202.38 . It is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar boronic acids often involves Suzuki-Miyaura coupling . This process uses a variety of boron reagents, and the methods to prepare each reagent are outlined in the literature . Another method involves the use of less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C7H5BClFO3/c9-6-2-1-5 (8 (12)13)4 (3-11)7 (6)10/h1-3,12-13H .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 202.38 . The compound is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Antifungal Activity
4-Chloro-3-fluoro-2-formylphenylboronic acid and its analogues, including other fluoro-substituted formylphenylboronic acids, have demonstrated significant antifungal activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship indicates that the position of the fluorine substituent and the tautomeric equilibrium between the boronic acid and its cyclic benzoxaborole form are critical for antifungal efficacy. This insight provides a foundation for developing new antifungal agents, highlighting the compound's potential as a lead structure in antifungal drug discovery (Borys et al., 2019).
Spectroscopy and Adsorption Studies
The adsorption mechanisms and surface interactions of fluoro and formyl analogues of phenylboronic acids, including this compound, have been extensively studied using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS). These studies elucidate how substituent type and position influence the geometry of isomers on silver nanoparticle surfaces, providing valuable information for designing surface-based sensors and catalysts (Piergies et al., 2013).
Fluorescence Quenching Mechanisms
Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those related to this compound, has offered insights into the static quenching mechanism active in these systems. Such studies are critical for understanding the photophysical properties of boronic acids and their derivatives, which can be applied in developing fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).
Bioorthogonal Coupling Reactions
The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions from formylphenylboronic acids demonstrates the compound's utility in bioorthogonal chemistry. This finding is particularly relevant for protein conjugation, offering a method that is orthogonal to protein functional groups and compatible with physiologically relevant conditions, thereby expanding the toolbox for bioconjugation and biomolecule labeling (Dilek et al., 2015).
Tautomeric Equilibria and Structural Insights
The study of tautomeric equilibria and structural properties of fluoro-substituted formylphenylboronic acids, including the synthesis, characterization, and investigation of their properties, sheds light on the influence of fluorine substituents. Understanding these tautomeric shifts and structural dynamics is essential for designing boron-containing compounds with tailored properties for potential applications in medicinal chemistry and material science (Kowalska et al., 2016).
Safety and Hazards
Future Directions
“4-Chloro-3-fluoro-2-formylphenylboronic acid” can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines . It can also be used in the preparation of N- (biarylsulfonyl) a-amino acids as MMP-12 inhibitors using a genetic algorithm .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluoro-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, is a crucial biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests it may have a significant impact on bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . The compound is generally considered environmentally benign .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This suggests that 4-Chloro-3-fluoro-2-formylphenylboronic acid may also participate in similar reactions.
Properties
IUPAC Name |
(4-chloro-3-fluoro-2-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWOYMNRUQGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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